molecular formula C8H6ClF3N2 B15333407 2,2,2-Trifluoro-N-(4-methyl-2-pyridyl)acetimidoyl Chloride

2,2,2-Trifluoro-N-(4-methyl-2-pyridyl)acetimidoyl Chloride

Cat. No.: B15333407
M. Wt: 222.59 g/mol
InChI Key: CDJLSKHRRVUREB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2,2-Trifluoro-N-(4-methyl-2-pyridyl)acetimidoyl Chloride is an organic compound characterized by the presence of trifluoromethyl and pyridyl groups. This compound is notable for its applications in various fields of chemistry due to its unique chemical properties, including its reactivity and stability.

Properties

Molecular Formula

C8H6ClF3N2

Molecular Weight

222.59 g/mol

IUPAC Name

2,2,2-trifluoro-N-(4-methylpyridin-2-yl)ethanimidoyl chloride

InChI

InChI=1S/C8H6ClF3N2/c1-5-2-3-13-6(4-5)14-7(9)8(10,11)12/h2-4H,1H3

InChI Key

CDJLSKHRRVUREB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)N=C(C(F)(F)F)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-N-(4-methyl-2-pyridyl)acetimidoyl Chloride typically involves the reaction of 2,2,2-trifluoroacetimidoyl chloride with 4-methyl-2-pyridine under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions often include maintaining a low temperature to ensure the stability of the reactants and the product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated systems and advanced analytical techniques ensures the consistency and quality of the compound produced.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-N-(4-methyl-2-pyridyl)acetimidoyl Chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.

    Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

    Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar solvents like acetonitrile or dimethylformamide.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions, with conditions optimized for temperature and solvent choice.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

2,2,2-Trifluoro-N-(4-methyl-2-pyridyl)acetimidoyl Chloride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials, including agrochemicals and polymers.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-N-(4-methyl-2-pyridyl)acetimidoyl Chloride involves its reactivity with various nucleophiles and electrophiles. The trifluoromethyl group enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the reactants used in the reactions.

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trifluoro-N-phenylacetimidoyl Chloride: Similar in structure but with a phenyl group instead of a pyridyl group.

    2,2,2-Trifluoro-N-(4-chlorophenyl)acetimidoyl Chloride: Contains a chlorophenyl group, offering different reactivity and applications.

    2,2,2-Trifluoro-N-(4-methoxyphenyl)acetimidoyl Chloride: Features a methoxy group, which can influence its chemical behavior.

Uniqueness

2,2,2-Trifluoro-N-(4-methyl-2-pyridyl)acetimidoyl Chloride is unique due to the presence of the 4-methyl-2-pyridyl group, which imparts specific electronic and steric properties. This makes it particularly useful in applications requiring precise control over reactivity and selectivity in organic synthesis.

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